Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate
Description
Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate is a synthetic ester derivative featuring a pyrimidine core substituted with three chlorine atoms at the 2-, 4-, and 6-positions. The compound’s structure comprises a propanoate ester linked via an oxygen atom to the 5-position of the pyrimidine ring. The trichloro substitution pattern likely enhances electron-withdrawing effects, influencing reactivity, binding affinity, and environmental stability compared to related compounds.
Properties
Molecular Formula |
C9H9Cl3N2O3 |
|---|---|
Molecular Weight |
299.5 g/mol |
IUPAC Name |
ethyl 2-(2,4,6-trichloropyrimidin-5-yl)oxypropanoate |
InChI |
InChI=1S/C9H9Cl3N2O3/c1-3-16-8(15)4(2)17-5-6(10)13-9(12)14-7(5)11/h4H,3H2,1-2H3 |
InChI Key |
CMJWWDMWBDLLOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(N=C(N=C1Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate typically involves the reaction of 2,4,6-trichloropyrimidine with ethyl 2-hydroxypropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trichloropyrimidine moiety is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyrimidine derivatives .
Scientific Research Applications
Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Core Structural Differences
The table below highlights key structural distinctions between Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate and its analogs:
Key Observations :
- Heterocycle Diversity: The target compound’s pyrimidine ring differs from benzoxazole (fenoxaprop) or quinoxaline (quizalofop), which may alter binding to enzyme active sites due to variations in ring size, polarity, or hydrogen-bonding capacity.
- Ester Group: Ethyl esters (target compound, fenoxaprop-ethyl) generally exhibit higher lipophilicity than methyl esters (haloxyfop-methyl), influencing membrane permeability and environmental persistence .
Mode of Action and Efficacy
Pyrimidinyl oxypropanoate derivatives often act as ALS or ACCase inhibitors, disrupting branched-chain amino acid or fatty acid synthesis in plants. For example:
- Fenoxaprop-ethyl: Targets ACCase in grasses, causing lipid biosynthesis inhibition and plant death .
- Haloxyfop-methyl : Similarly inhibits ACCase but with enhanced activity against broadleaf weeds due to its pyridine moiety .
The trichloro-pyrimidine group in the target compound may confer broader-spectrum herbicidal activity or resistance management advantages, as chlorine substitutions are known to reduce metabolic degradation in resistant weeds .
Physicochemical Properties and Stability
While specific data for the target compound are unavailable, inferences can be drawn from analogs:
- Lipophilicity : Ethyl esters (logP ~3.5–4.0) are more lipophilic than methyl esters (logP ~2.5–3.0), favoring cuticular penetration in plants .
- Hydrolytic Stability : Trichloro substitutions on pyrimidine may increase resistance to hydrolysis compared to less halogenated analogs, extending soil residual activity.
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